molecular formula C13H18BFO2S B1447898 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester CAS No. 1351499-74-5

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester

Cat. No. B1447898
M. Wt: 268.2 g/mol
InChI Key: YPODIIJXGHJKSH-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(4-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 268.16 . This compound is usually stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 316.1±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.8±3.0 kJ/mol . The flash point is 145.0±30.7 °C .

Scientific Research Applications

Organoboron Compounds as Lewis Acid Receptors

Organoboron compounds like 4-octyloxyphenylboronic acid and pinacol ester of 2,4,6-trifluorophenylboronic acid have been studied for their potential as Lewis acid receptors for fluoride anions. In polymeric membranes, these compounds show varying responses to fluoride ions, influenced by the lability of the boron-oxygen bond and the OH/F exchange at higher fluoride contents. This research highlights the potential applications of organoboron compounds in developing sensitive fluoride ion detection methods (Jańczyk et al., 2012).

Hydrogen Peroxide-Cleavable Polymers

A study on the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester explores the creation of polymers that degrade in response to hydrogen peroxide. This research could have implications in the development of H2O2-responsive delivery vehicles for therapeutic applications (Cui et al., 2017).

Borylation of Polyfluoroarenes

The catalytic transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation has been investigated. This process, using [Ni(IMes)2]-catalyzed transmetalation, is significant for the synthesis of various boronate esters, demonstrating the versatility of fluoroarenes as building blocks (Zhou et al., 2016).

Solubility in Organic Solvents

Research on the solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents provides insights into the chemical properties and potential applications of these compounds in different solvent environments. This study aids in understanding the behavior of these compounds in diverse chemical settings (Leszczyński et al., 2020).

Phosphorescence from Arylboronic Esters

A surprising discovery revealed that simple arylboronic esters, like phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding of phosphorescent organic molecules and opens up new avenues for research and application in materials science (Shoji et al., 2017).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPODIIJXGHJKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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